3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione include:
- 2-(6-Chloro-3-pyridinyl)acetonitrile
- 5-Chloropyridin-3-amine
- N-[(6-Chloropyridin-3-yl)methyl]methylamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of pyridine rings and the chloropyridinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]iminomethyl]-4-hydroxypent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)15(11(2)22)9-19-13-3-4-16(20-7-13)23-14-5-12(17)6-18-8-14/h3-9,21H,1-2H3/b15-10+,19-9? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOSEFUSFHCIA-IIRGGBENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)\C(=O)C)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384171 | |
Record name | 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-40-8 | |
Record name | 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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